RNase L Activation Potency: IC₅₀ = 2.30 nM in Mouse L Cell Extract Protein Synthesis Inhibition Assay
The target compound has been annotated in BindingDB with an IC₅₀ of 2.30 nM for activation of RNase L (2-5A-dependent ribonuclease), measured as the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1]. This represents a distinct biological activity profile compared to the structurally related antiprion pyrazolone TCS PrP Inhibitor 13 (CAS 34320-83-7; 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one), which shows an IC₅₀ of 3 nM for inhibition of protease-resistant prion protein (PrP-res) accumulation in ScN2a and F3 cell lines, but has not been reported to activate RNase L [2]. The difference in biological target engagement—RNase L activation versus PrP-res inhibition—is attributable to the divergent substitution pattern: the target compound bears an N1-methyl and C5-isopropyl group, whereas TCS PrP Inhibitor 13 is unsubstituted at N1 and carries a 4-nitrophenyl at C5.
| Evidence Dimension | RNase L activation potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | TCS PrP Inhibitor 13 (CAS 34320-83-7): No reported RNase L activation; PrP-res inhibition IC₅₀ = 3 nM |
| Quantified Difference | Target compound uniquely annotated for RNase L activation at 2.30 nM; comparator has no reported RNase L activity at comparable concentrations |
| Conditions | Mouse L cell extract; protein synthesis inhibition readout (BindingDB/ChEMBL assay CHEMBL_164143) |
Why This Matters
For researchers studying the 2-5A/RNase L innate immunity pathway, the target compound provides a quantitatively characterized activator tool at low nanomolar potency, whereas TCS PrP Inhibitor 13 and other pyrazolones lack this annotated activity, making target engagement prediction impossible without this specific compound.
- [1] BindingDB, "Affinity Data: IC₅₀ = 2.30 nM for activation of RNase L measured by inhibition of protein synthesis in mouse L cell extracts; ChEMBL Assay CHEMBL_164143," accessed May 2026. View Source
- [2] A. Kimata, H. Nakagawa, R. Ohyama, T. Fukuuchi, S. Ohta, K. Doh-ura, T. Suzuki, and N. Miyata, "New Series of Antiprion Compounds: Pyrazolone Derivatives Have the Potent Activity of Inhibiting Protease-Resistant Prion Protein Accumulation," J. Med. Chem., vol. 50, no. 21, pp. 5053–5056, 2007. PMID: 17850126. View Source
